N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that features a trifluoromethyl group, a triazolopyridazine ring, and a piperidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2/c1-30-14-4-2-13(3-5-14)23-17(29)12-8-10-27(11-9-12)16-7-6-15-24-25-18(19(20,21)22)28(15)26-16/h2-7,12H,8-11H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTMIIYWWQLENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyridazine Ring: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and pyridazine precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Piperidine Carboxamide: The final step involves coupling the triazolopyridazine intermediate with piperidine-4-carboxamide under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield partially or fully reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while nucleophilic substitution of the trifluoromethyl group can lead to a variety of substituted products.
Scientific Research Applications
N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and pharmacological properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The triazolopyridazine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-6-yl]piperidine-4-carboxamide
- N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)imidazo[1,2-b]pyridazine-6-yl]piperidine-4-carboxamide
Uniqueness
N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct pharmacological properties and reactivity compared to similar compounds .
Q & A
Basic Research Questions
Q. What are the key steps and optimal conditions for synthesizing N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide?
- Methodology :
- Step 1 : Coupling of the triazolopyridazine core with the piperidine-carboxamide moiety under Buchwald-Hartwig amination conditions, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or amide coupling, requiring anhydrous solvents (e.g., DMF or dichloromethane) and bases like K₂CO₃ .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
- Critical Parameters : Temperature control (±2°C) and moisture-free environments are essential to prevent side reactions (e.g., hydrolysis of trifluoromethyl groups) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; trifluoromethyl carbon at δ 120–125 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~506.2) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., BRD4, EGFR) using fluorescence polarization or ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
- Target Engagement : Cellular thermal shift assays (CETSA) to confirm binding to intended targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s efficacy?
- Strategy :
- Core Modifications : Replace the trifluoromethyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate binding affinity .
- Piperidine Ring Adjustments : Test substituents at the piperidine carboxamide (e.g., alkyl vs. aryl groups) to enhance solubility or target selectivity .
Q. What advanced techniques are used to elucidate its interaction mechanisms with biological targets?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) to receptors like BRD4 .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding motifs (e.g., hydrogen bonds with the triazole ring) .
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Case Example : If analog A shows potent activity in kinase assays but analog B (with a -Cl substituent) is inactive:
- Hypothesis Testing :
Evaluate solubility differences (logP measurements) affecting cellular uptake .
Assess metabolic stability (e.g., liver microsome assays) to rule out rapid degradation .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics between analogs and targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
